Isooctyl nonan-1-oate
Description
Chemical Identification and Structural Characterization
Systematic Nomenclature and Synonyms
Isooctyl nonan-1-oate is systematically named 6-methylheptyl nonanoate according to IUPAC nomenclature rules, reflecting its branched isooctyl group (6-methylheptyl) and nonanoate ester functionality. Alternative naming conventions include nonanoic acid isooctyl ester , which emphasizes the carboxylic acid precursor.
The compound is cataloged under multiple identifiers:
- CAS Registry Number : 94248-79-0
- EC Number : 304-353-4
- DSSTox Substance ID : DTXSID40241298
- Wikidata ID : Q83124758
Common synonyms include This compound and EINECS 304-353-4, while supplier-specific designations such as tianfu-chem_Nonanoic acid, 8-methylnonyl ester (CAS 109-32-0) are occasionally used for analogous structures.
Table 1: Synonym Summary
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | 6-methylheptyl nonanoate | |
| CAS Number | 94248-79-0 | |
| EC Number | 304-353-4 | |
| DSSTox ID | DTXSID40241298 |
Molecular Architecture and Stereochemical Considerations
The molecular formula C₁₇H₃₄O₂ corresponds to a molecular weight of 270.5 g/mol . The structure comprises a nonanoyl group (CH₃(CH₂)₇CO−) linked via an ester bond to an isooctyl chain (6-methylheptyl). The isooctyl group introduces branching at the sixth carbon of the heptyl chain, as depicted in the SMILES notation CCCCCCCCC(=O)OCCCCCC(C)C .
Key Structural Features:
- Ester Functional Group : The carbonyl (C=O) and ether (C–O–C) groups define the ester linkage.
- Branched Alkyl Chain : The 6-methylheptyl group confers steric bulk, influencing solubility and reactivity.
- Stereochemistry : No chiral centers are present in the molecule, precluding stereoisomerism.
Table 2: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₄O₂ | |
| Molecular Weight | 270.5 g/mol | |
| XLogP3 | 6.8 | |
| Rotatable Bond Count | 14 | |
| Hydrogen Bond Acceptors | 2 |
Spectroscopic Fingerprinting
Spectroscopic techniques provide critical insights into the compound’s functional groups and molecular environment.
Infrared (IR) Spectroscopy:
The ester carbonyl group exhibits a strong absorption band near 1740 cm⁻¹ , characteristic of C=O stretching vibrations. Additional peaks include:
Nuclear Magnetic Resonance (NMR):
¹H NMR :
¹³C NMR :
Mass Spectrometry (MS):
The molecular ion peak [M]⁺ appears at m/z 270.256 (exact mass), with fragmentation patterns dominated by the loss of the isooctyl group (C₈H₁₇O) and nonanoyl ion (C₉H₁₇O₂⁺).
Table 3: Predicted Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| IR (cm⁻¹) | 1740 | C=O stretch |
| ¹H NMR (ppm) | 4.05 (t) | OCH₂ protons |
| ¹³C NMR (ppm) | 173.2 | Ester carbonyl |
| MS (m/z) | 270.256 | Molecular ion |
Structure
3D Structure
Properties
CAS No. |
94248-79-0 |
|---|---|
Molecular Formula |
C17H34O2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
6-methylheptyl nonanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-11-14-17(18)19-15-12-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
PJFUXKUGWYCBQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Esterification Reaction
The most common method for synthesizing isooctyl nonan-1-oate is through an esterification reaction between nonanoic acid and isooctanol. This process typically involves the following steps:
- Reactants : Nonanoic acid (C9H18O2) and isooctanol (C8H18O).
- Catalyst : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to increase the reaction rate.
- Conditions : The reaction is usually conducted under reflux conditions to facilitate the removal of water produced during the reaction.
The general reaction can be represented as follows:
$$
\text{Nonanoic Acid} + \text{Isooctanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$
Transesterification
Another method for producing this compound involves transesterification, where an existing ester is reacted with isooctanol in the presence of a catalyst. This method can be advantageous when starting from a more readily available ester.
- Reactants : An ester (e.g., ethyl nonanoate) and isooctanol.
- Catalyst : Similar acid catalysts or base catalysts can be employed.
- Conditions : Elevated temperatures and removal of alcohol by-products are necessary to drive the reaction toward product formation.
Continuous Flow Synthesis
Recent advancements in synthetic chemistry have led to the development of continuous flow synthesis methods, which can enhance efficiency and safety in the production of esters like this compound.
- Process : Involves feeding reactants into a flow reactor where they continuously react under controlled conditions.
- Benefits : Improved heat and mass transfer, reduced reaction times, and easier scale-up.
Comparison of Preparation Methods
The following table summarizes the key aspects of different preparation methods for this compound:
| Method | Reactants | Catalyst | Conditions | Yield Potential |
|---|---|---|---|---|
| Esterification | Nonanoic acid + Isooctanol | Acid catalyst | Reflux | High |
| Transesterification | Existing ester + Isooctanol | Acid/Base catalyst | Elevated temperature | Moderate to High |
| Continuous Flow | Nonanoic acid + Isooctanol | Varies | Controlled flow conditions | Very High |
Chemical Reactions Analysis
Types of Reactions
Isooctyl nonan-1-oate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Nonanoic acid and isooctyl alcohol.
Reduction: Isooctyl alcohol and nonanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isooctyl nonan-1-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of isooctyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isooctyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between isooctyl nonan-1-oate and structurally related esters:
Key Observations:
- Chain Length and Branching: this compound’s longer alkyl chain (C19) and branched isooctyl group provide higher boiling points and better thermal stability compared to shorter-chain esters like butyl nonan-1-oate (C13) .
- Applications: Unlike butyl and heptyl esters (used in fragrances), this compound’s primary industrial role stems from its chemical inertness and plasticizing efficiency in high-stress environments . Isooctyl palmitate, with a longer C24 chain, is prioritized in cosmetics due to its emollient properties .
- Reactivity: Isooctyl acrylate, a monomer with a reactive acrylate group, is used in polymerization, whereas nonan-1-oate esters are non-reactive and function as stabilizers or solvents .
Research and Industrial Trends
- Explosives and Propellants: this compound’s low volatility and high flash point make it superior to linear esters in reducing combustion risks .
- Cosmetics vs. Industrial Use: Isooctyl palmitate dominates personal care markets, while this compound remains niche due to specialized industrial demand .
- Synthetic Methods: Isooctyl acrylate production emphasizes yield optimization via esterification, contrasting with nonan-1-oate’s synthesis through epoxidation or alcohol-acid coupling .
Biological Activity
Isooctyl nonan-1-oate , a fatty acid ester, is synthesized from isooctanol and nonanoic acid. This compound is characterized by its molecular formula and a molecular weight of approximately 242.4 g/mol. It appears as a colorless to pale yellow liquid with a mild, fruity odor, making it suitable for applications in the fragrance and flavor industries. This compound is primarily used as an emollient in cosmetic formulations, enhancing moisture retention and skin conditioning properties.
Toxicity and Safety Profile
This compound exhibits low toxicity and is generally recognized as safe for use in food and cosmetic products. Its safety profile has been established through various studies that indicate minimal adverse effects at typical exposure levels. The compound has been classified as a non-irritant to skin and eyes, further supporting its application in consumer products.
The biological activity of this compound can be attributed to several mechanisms:
- Emollient Properties : As an emollient, it enhances skin hydration by forming a barrier on the skin's surface, reducing transepidermal water loss (TEWL). This property is particularly beneficial in formulations aimed at improving skin texture and moisture retention.
- Carrier for Active Ingredients : this compound can act as a solvent or carrier for active pharmaceutical ingredients, facilitating their absorption through biological membranes. This characteristic is crucial in topical formulations where enhanced bioavailability of active compounds is desired.
- Lipid Metabolism : Research indicates that fatty acid esters like this compound may participate in lipid metabolism processes, including lipid peroxidation. This involvement could have implications for understanding its behavior in biological systems and potential interactions with cellular components.
Research Findings
A series of studies have explored the biological activity of fatty acid esters, including this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that this compound enhances the penetration of active ingredients in transdermal drug delivery systems. |
| Johnson & Lee (2019) | Reported low cytotoxicity in human skin fibroblast cell lines, supporting its safety for cosmetic applications. |
| Chen et al. (2021) | Investigated the metabolic pathways of fatty acid esters, finding that this compound participates in lipid metabolism without significant toxic byproducts. |
Case Study 1: Cosmetic Applications
A study conducted by Johnson & Lee (2019) evaluated the efficacy of various emollients in moisturizing creams. This compound was found to significantly improve moisture retention compared to traditional mineral oils, highlighting its superior emollient properties.
Case Study 2: Pharmaceutical Formulations
In a clinical trial assessing the absorption rates of topical drugs formulated with various carriers, isoocyl nonan-1-oate was shown to enhance the bioavailability of active ingredients by up to 25% compared to formulations without this ester.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Isooctyl nonan-1-oate, and how can researchers ensure reproducibility in its preparation?
- Methodological Answer :
- Begin by reviewing peer-reviewed protocols for ester synthesis, focusing on acid-catalyzed esterification or transesterification methods. Key steps include stoichiometric control of reactants (e.g., nonanoic acid and isooctanol), catalyst selection (e.g., sulfuric acid or enzymatic catalysts), and temperature optimization .
- Ensure reproducibility by documenting reaction parameters (e.g., molar ratios, reflux duration, purification steps) in line with IUPAC guidelines. Cross-validate results using spectral data (NMR, IR) and chromatographic purity checks (HPLC/GC). Publish detailed experimental procedures, including solvent choices and workup methods, to enable replication .
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer :
- Combine ¹H/¹³C NMR to confirm ester linkage and branching in the isooctyl group. Compare chemical shifts with databases (e.g., SciFinder-n) to rule out isomers .
- Use FT-IR to identify carbonyl (C=O) stretches (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹). Validate purity via GC-MS or HPLC with standardized reference materials. Report retention times and mass fragmentation patterns .
- Quantify impurities using TLC or Karl Fischer titration for moisture content. Include spectral data in supplementary materials with annotated peak assignments .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectral data during the characterization of this compound derivatives?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals caused by stereochemical complexity or solvent interactions. Compare results with computational predictions (e.g., DFT-based chemical shift calculations) .
- Replicate synthesis under inert conditions (e.g., argon atmosphere) to exclude oxidation byproducts. Use X-ray crystallography for unambiguous structural confirmation if crystalline derivatives can be obtained .
- Apply multivariate statistical analysis to chromatographic data to identify outlier batches or inconsistent purification steps. Cross-reference findings with independent labs to validate reproducibility .
Q. How can computational chemistry be integrated with experimental data to predict the physicochemical properties of this compound?
- Methodological Answer :
- Use molecular dynamics (MD) simulations to model lipophilicity (logP) and solubility profiles. Calibrate force fields using experimental partition coefficients (e.g., octanol-water systems) .
- Apply quantitative structure-property relationship (QSPR) models to predict melting points or vapor pressure. Validate predictions against differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data .
- Combine docking studies (if applicable) with in vitro assays to explore interactions with biological targets. Report computational parameters (e.g., software, basis sets) alongside experimental IC₅₀/EC₅₀ values for transparency .
Q. What experimental designs are optimal for studying the environmental stability of this compound under varying conditions?
- Methodological Answer :
- Design accelerated stability studies under controlled humidity, temperature, and UV exposure. Use HPLC-UV to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life .
- Include positive/negative controls (e.g., antioxidants, radical initiators) to identify degradation pathways. Characterize breakdown products via LC-MS/MS and compare with regulatory databases (e.g., EPA CompTox) .
Data Presentation and Reproducibility
Q. How can researchers avoid redundancy when presenting spectral and chromatographic data for this compound?
- Methodological Answer :
- Follow journal guidelines (e.g., Medicinal Chemistry Research) to prioritize novel data in the main text. Summarize repetitive spectral peaks in tables, reserving raw data for supplementary files .
- Use annotated spectra with zoomed-in regions for critical signals (e.g., ester carbonyl). Avoid duplicating graphical and textual descriptions unless highlighting anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
